5-Methyl-2-phenylfuran-3-carboxylic acid

Ion Channel Pharmacology Pain Research NaV Antagonist Screening

Fragment-based drug discovery programs targeting NaV1.7 require validated, regioisomerically pure starting points with documented pharmacology. This compound addresses that need. • Selective NaV1.7 antagonist (IC50 240 nM via PatchXpress) with 5.3-fold selectivity over cardiac NaV1.5; state-dependent blockade (12.5-fold preference for inactivated state) • Ro3-compliant fragment: ≥97% purity, ≥200 mM DMSO solubility, full Rule-of-3 compliance, batch-to-batch QC traceability • Melting point 145-147.5 °C, pKa 4.20 - validated reference for HPLC method development and logD protocols

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 64354-50-3
Cat. No. B2377408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenylfuran-3-carboxylic acid
CAS64354-50-3
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESCC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyCASZQQKUMVLKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenylfuran-3-carboxylic acid – Arylfuran Fragment Scaffold


5-Methyl-2-phenylfuran-3-carboxylic acid (CAS 64354-50-3), also referred to as phenuvic acid or 5-methyl-2-phenyl-3-furoic acid, is a heterocyclic aromatic compound within the furoic acid class (CHEBI:194852) [1]. With a molecular weight of 202.21 g/mol and the formula C₁₂H₁₀O₃, it features a furan ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid at the 3-position [2]. It is commercially supplied as a fragment molecule in the Maybridge Rule of 3 (Ro3) fragment library (≥97% purity) for use in fragment-based drug discovery (FBDD) campaigns .

1 Ro3-compliant aryl furan fragment scaffold
2 Maybridge fragment library provenance
3 Designed for biophysical FBDD screening workflows

Why Generic Substitution Fails for This Fragment


Within the arylfuran-3-carboxylic acid series, the precise position of the methyl and phenyl substituents on the furan ring critically dictates both physicochemical properties and target-binding profiles. The regioisomer 2-methyl-5-phenylfuran-3-carboxylic acid (CAS 108124-17-0) demonstrates a sharply divergent biological fingerprint: it is co-crystallized with Pim-1 kinase (PDB: 4MTA; IC₅₀ = 436 nM) [1] and functions as a PIEZO1 mechanosensitive ion channel agonist (Jedi1; EC₅₀ ≈ 200 µM) [2]. The 5-methyl-2-phenyl substitution pattern places the methyl group on the opposite side of the furan ring relative to the phenyl, altering electronic distribution, pKa (predicted 4.20 vs. 4.34 for the 2-methyl-5-phenyl isomer), and melting point (145–147.5 °C vs. 176 °C) compared to its regioisomer . These differences preclude simple interchangeability in any structure–activity relationship (SAR) program.

Target profile divergence
Regioisomer 2-methyl-5-phenyl engages Pim-1 kinase and PIEZO1, not NaV channels, precluding direct target-class substitution.
Physicochemical mismatch
Melting point and pKa differ substantially, altering solubility, chromatographic behavior, and formulation properties.
Library sourcing discrepancy
The target compound is a Maybridge Ro3 fragment with validated QC; the regioisomer is a specialized probe without comparable fragment-library specifications.

Quantitative Differentiation Evidence


NaV1.7 vs. NaV1.5 Subtype Selectivity Profile

5-Methyl-2-phenylfuran-3-carboxylic acid demonstrates a discernible functional selectivity window between the human NaV1.7 and NaV1.5 voltage-gated sodium channel subtypes. In PatchXpress automated patch clamp assays on partially inactivated channels expressed in HEK293 cells, the compound inhibits NaV1.7 with an IC₅₀ of 240 nM versus NaV1.5 with an IC₅₀ of 1,260 nM, yielding a ~5.3-fold selectivity for NaV1.7 over NaV1.5 [1]. In manual whole-cell patch clamp recordings under matched partially inactivated conditions, the NaV1.7 IC₅₀ shifts to 800 nM while NaV1.5 IC₅₀ shifts to 1,500 nM, giving a ~1.9-fold selectivity ratio [1]. Under non-inactivated (closed-state) NaV1.7 conditions, potency diminishes to IC₅₀ = 3,000 nM, confirming state-dependent blockade [1]. This state-dependent NaV1.7-preferring profile contrasts with the regioisomer 2-methyl-5-phenylfuran-3-carboxylic acid, which displays no reported NaV channel activity and instead engages Pim-1 kinase (IC₅₀ = 436 nM) and PIEZO1 (EC₅₀ ≈ 200 µM) [2][3].

NaV1.7 vs NaV1.5 Selectivity
Head-to-head
IC₅₀ NaV1.7 = 240 nM
~5.3-fold selectivity over NaV1.5 (PatchXpress)
Reported state-dependent subtype-selective inhibition context
Manual patch IC₅₀ NaV1.7 = 800 nM; non-inactivated IC₅₀ = 3,000 nM
Ion Channel Pharmacology Pain Research NaV Antagonist Screening

Physicochemical Differentiation from Regioisomer

The 5-methyl-2-phenyl and 2-methyl-5-phenyl regioisomers of phenyl-methyl-furan-3-carboxylic acid are distinguishable by multiple analytical endpoints. The target compound melts at 145–147.5 °C, whereas the regioisomer melts at 176 °C — a difference of approximately 28–31 °C . The predicted pKa values also diverge: the target compound has a predicted pKa of 4.20 ± 0.26, compared to 4.34 ± 0.26 for the regioisomer . The predicted cLogP for the target compound is 2.66 [1]. These differences arise from the altered electronic conjugation pattern in the furan ring: a 5-methyl-2-phenyl arrangement places the electron-donating methyl group on the same side as the carboxylic acid, whereas the 2-methyl-5-phenyl isomer distributes substituents differently, affecting dipole moment and crystal packing.

Physicochemical Differentiation
Cross-study comparable
Target: mp 145–147.5 °C, pKa 4.20 Regioisomer: mp 176 °C, pKa 4.34
Δmp ≈28–31 °C, ΔpKa ≈0.14
Enables unambiguous regioisomer identity verification
QC by melting point, HPLC retention, or pKa
Physicochemical Characterization Quality Control Chromatographic Separation

Fragment Library Provenance and Ro3 Compliance

5-Methyl-2-phenylfuran-3-carboxylic acid is sourced as part of the Maybridge Rule of 3 (Ro3) fragment collection — a library of ~1,000 compounds that satisfies stringent Ro3 criteria: molecular weight ≤300 Da, cLogP ≤3, hydrogen bond donors ≤3, and hydrogen bond acceptors ≤3 [1]. The compound (MW = 202.21, cLogP = 2.66, HBD = 1, HBA = 3) fully complies with all Ro3 parameters [2]. Maybridge fragments are guaranteed for solubility at ≥200 mM in DMSO, enabling high-concentration biophysical screens (NMR, SPR, thermal shift) without solubility artifacts . The Maybridge Rule of 3 Fragment Library has been validated in published screening campaigns, including a coupled enzyme activity and thermal shift screen against Trypanosoma brucei choline kinase that identified hits from ~630 compounds [3]. In contrast, the 2-methyl-5-phenyl regioisomer is not listed as part of the standard Maybridge Ro3 collection and is instead marketed as a specialized pharmacological probe (Jedi1/PIEZO1 agonist) .

Fragment Library Provenance
Library attribute
Maybridge Ro3 collection; ≥200 mM DMSO solubility; ≥97% purity
Supports standardized FBDD screening workflows
Validated in Trypanosoma brucei choline kinase screen
Fragment-Based Drug Discovery Biophysical Screening Rule of Three (Ro3)

Structural Orthogonality in Kinase and Ion Channel Targets

The two regioisomers operate in entirely distinct target spaces. 2-Methyl-5-phenylfuran-3-carboxylic acid is a structurally characterized ligand of Pim-1 kinase (PDB: 4MTA; IC₅₀ = 436 nM; resolution 2.2 Å) [1] and additionally functions as a PIEZO1 mechanosensitive ion channel agonist (Jedi1; EC₅₀ ≈ 200 µM) . By contrast, 5-methyl-2-phenylfuran-3-carboxylic acid exhibits NaV channel antagonist activity with no reported Pim-1 kinase inhibition or PIEZO1 agonism [2]. This target orthogonality is directly attributable to the swapped methyl/phenyl positions on the furan core: the 2-phenyl substitution in the target compound engages a hydrophobic pocket in NaV channels, whereas the 2-methyl-5-phenyl geometry of the regioisomer is accommodated in the Pim-1 ATP-binding site (confirmed by crystallographic electron density) and the PIEZO1 blade domain [1]. Researchers requiring orthogonal chemical probes for kinase vs. ion channel target families can exploit this regioisomer pair for chemogenomic profiling.

Target Orthogonality
Class-level inference
Target compound: NaV1.7 IC₅₀ 240–800 nM Regioisomer: Pim-1 IC₅₀ 436 nM; PIEZO1 EC₅₀ ≈200 µM
Enables chemogenomic probe selection
X-ray structure of regioisomer-Pim-1 (PDB 4MTA)
Kinase Inhibitor Design Ion Channel Pharmacology Proteochemometric Modeling

Recommended Research and Procurement Scenarios


Fragment-Based Lead Discovery for NaV Channels

The compound is ideally suited as a validated fragment hit for NaV1.7-targeting analgesic programs. With an IC₅₀ of 240 nM (PatchXpress) and ~5.3-fold selectivity over cardiac NaV1.5, it provides a privileged starting point for fragment growing or linking strategies aimed at improving potency while maintaining subtype selectivity [1]. Its state-dependent blockade profile (12.5-fold preference for inactivated over non-inactivated NaV1.7) is therapeutically desirable for pain indications where pathologically hyperactive nociceptors exhibit sustained depolarization [1].

Standardized Fragment Stock for Biophysical Screening

Because this compound is part of the Maybridge Ro3 collection with guaranteed ≥200 mM DMSO solubility, ≥97% purity, and full Ro3 compliance, it can serve as a QC reference standard for fragment library integrity verification and as a positive control in SPR, NMR, or thermal shift assay development [2]. The well-documented melting point (145–147.5 °C) and pKa (pred. 4.20) also make it useful for validating HPLC purity methods and logD determination protocols in fragment screening workflows .

Regioisomer Reference for Chemogenomic Profiling

The target-selective divergence between the 5-methyl-2-phenyl (NaV antagonist) and 2-methyl-5-phenyl (Pim-1/PIEZO1) regioisomers creates a compelling opportunity for proteochemometric modeling studies that aim to decode how subtle regioisomeric variations redirect target engagement [3]. Researchers can use this compound as a negative control in Pim-1 kinase assays (no inhibition expected) while employing the regioisomer as a positive control, and vice versa for NaV assays [3].

Scaffold for Regioselective Derivatization

The carboxylic acid group at position 3 provides a synthetic handle for amide coupling, esterification, or reduction, while the 5-methyl and 2-phenyl groups direct electrophilic substitution to specific positions on the furan ring. This regiochemically defined scaffold enables systematic SAR exploration around the NaV pharmacophore without risking regioisomeric contamination that would confound biological readouts [1][2]. The availability of a reliable commercial source with batch-to-batch QC traceability (Thermo Fisher Maybridge) further supports reproducible multi-step synthesis .

Application
Selection Property
Validation Focus
NaV subtype-selective fragment-based lead discovery
NaV1.7-preferring subtype selectivity
State-dependent inhibition and selectivity window assessment
FBDD biophysical screening standard
Ro3-compliant fragment with validated solubility
SPR, NMR, and thermal shift assay QC protocols
Chemogenomic profiling regioisomer reference
Divergent target engagement relative to 2-methyl-5-phenyl regioisomer
Cross-target selectivity panels and proteochemometric modeling
Regioselective scaffold for SAR expansion
Defined regiochemistry with synthetic handle (3-COOH)
Derivatization and NaV pharmacophore exploration
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